molecular formula C16H11N3OS2 B11594936 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide

Katalognummer: B11594936
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: TXNJDOUXNHRQAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole moiety with a thiophene-2-carboxamide group, making it a promising candidate for various biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazo[2,1-b][1,3]thiazole core through the reaction of 2-aminothiazole with α-halocarbonyl compounds . This is followed by the coupling of the imidazo[2,1-b][1,3]thiazole intermediate with a thiophene-2-carboxylic acid derivative under amide coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory properties.

    Benzimidazole: A related compound with broad-spectrum biological activities.

    Thiazole: A simpler heterocyclic compound with various applications.

Uniqueness

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE stands out due to its combined imidazo[2,1-b][1,3]thiazole and thiophene-2-carboxamide structure, which imparts unique chemical and biological properties. This dual functionality enhances its potential for diverse applications compared to simpler analogs.

Eigenschaften

Molekularformel

C16H11N3OS2

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H11N3OS2/c20-15(14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-19-6-8-22-16(19)18-13/h1-10H,(H,17,20)

InChI-Schlüssel

TXNJDOUXNHRQAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=CSC4=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.